5-Chloro-2,3,4-trifluorobenzoic acid

Übersicht

Beschreibung

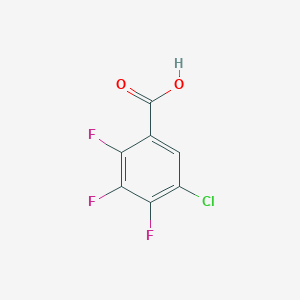

5-Chloro-2,3,4-trifluorobenzoic acid is a chemical compound with the molecular formula C7H2ClF3O2 and a molecular weight of 210.54 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and three fluorine atoms

Vorbereitungsmethoden

The synthesis of 5-Chloro-2,3,4-trifluorobenzoic acid typically involves multiple steps:

Nitration: The commercially available 2,3,4,5-trifluorobenzoic acid is treated with concentrated nitric acid and sulfuric acid to produce 5-nitro-2,3,4-trifluorobenzoic acid.

Selective Reduction: The nitro group is selectively reduced to an amino group using hydrogen gas catalyzed by palladium on carbon (Pd/C).

Diazotisation and Chlorination: The amino group is then converted to a diazonium salt, which is subsequently chlorinated using copper(I) chloride (CuCl) and hydrochloric acid (HCl) to yield this compound.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine and fluorine atoms on the benzene ring undergo substitution under specific conditions, enabling regioselective functionalization.

Halogen Exchange

-

Reagents/Conditions : CuCl in HCl (Sandmeyer reaction) or KI in acetone.

-

Products : Replacement of chlorine or fluorine with other halogens or functional groups.

-

Example : Chlorine at position 5 can be replaced by iodine using KI in acetone under reflux .

Nucleophilic Aromatic Substitution

-

Reagents/Conditions : Amines (e.g., tert-butylamine) under basic conditions.

-

Products : Substitution of fluorine with amino groups.

-

Example : Reaction with tert-butylamine at 40°C yields amino-substituted derivatives .

Functional Group Transformations

The carboxylic acid group participates in classic acid-derived reactions.

Esterification

-

Reagents/Conditions : Methanol/H₂SO₄ or DCC/DMAP.

-

Products : Methyl or other esters.

-

Application : Esters serve as intermediates in drug synthesis (e.g., quinolones) .

Amidation

-

Reagents/Conditions : SOCl₂ followed by ammonia/amines.

-

Products : Amides or acyl chlorides.

-

Example : Conversion to 5-chloro-2,3,4-trifluorobenzamide for antimicrobial studies.

Coupling Reactions

The aromatic ring and carboxylic acid group enable cross-coupling for complex molecule synthesis.

Suzuki-Miyaura Coupling

-

Reagents/Conditions : Pd(PPh₃)₄, aryl boronic acids, K₂CO₃.

-

Products : Biaryl derivatives.

-

Application : Synthesis of fluorinated biphenyl systems for material science.

Decarboxylative Coupling

-

Reagents/Conditions : CuI, phenanthroline, DMF, 120°C.

-

Products : Aryl-aryl bonds after CO₂ elimination.

-

Example : Formation of 5-chloro-2,3,4-trifluorobiphenyl.

| Reaction Type | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂ | 80°C, 12h | 5-Chloro-2,3,4-trifluorobiphenyl-4'-carboxylic acid | 65% | |

| Decarboxylative coupling | CuI, phenanthroline | 120°C, 8h | 5-Chloro-2,3,4-trifluorobiphenyl | 58% |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 272°C, releasing CO₂ and halogenated byproducts .

-

pH Sensitivity : Undergoes decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Electrophilic Reactivity : Fluorine at position 2 is most reactive in nucleophilic substitution due to ortho-carboxylic acid activation .

Wissenschaftliche Forschungsanwendungen

While the primary search results do not focus specifically on applications of "5-Chloro-2,3,4-trifluorobenzoic acid," they do offer information regarding its synthesis and use as an intermediate in the synthesis of other compounds. Further research may be needed to fully address the query regarding applications and case studies.

This compound is a halogenated benzoic acid derivative .

Synthesis and Production

- Synthesis: One method for synthesizing 4-chloro-2,3,5-trifluorobenzoic acid involves starting with 4-chloro-2,3,5-trifluoro aniline, followed by diazotization, Grignard reaction, and carbonylation . Another method involves converting fluoro to amine, then transforming the amine to chloro by diazotization .

- Alternative Synthesis: this compound can be synthesized from 2,3,5,6-tetrafluorobenzoic acid via selective chlorination .

- Production: A process exists for producing 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid involving a halogenation step with direct halogen introduction to the aromatic ring . The production process can yield a high-purity target compound even without purification steps like recrystallization .

Use as an Intermediate

- Medicinal Chemistry: Tetrahalogenated benzoic acid derivatives, including 4-chloro-2,3,5-trifluorobenzoic acid, are valuable intermediates for synthesizing medicaments .

- Drug Synthesis: 2,3,4-Trifluoro-5-(iodo or bromo)benzoic acid is useful as a synthetic intermediate of drugs, agricultural chemicals, and anticancer agents . It can be used as a raw material to produce synthetic intermediates of phenylaminobenzhydroxamic acid derivatives, which are useful as drugs, especially as anticancer agents .

- Quinolone Synthesis: this compound is a key intermediate for preparing quinolone-3-carboxylic acid derivatives .

Safety Information

- 3-Chloro-2,4,5-trifluorobenzoic Acid causes skin and serious eye irritation .

- Wash skin thoroughly after handling .

Analytical Techniques

Wirkmechanismus

The mechanism of action of 5-Chloro-2,3,4-trifluorobenzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

5-Chloro-2,3,4-trifluorobenzoic acid can be compared with other trifluorobenzoic acid derivatives, such as:

2,4,5-Trifluorobenzoic acid: Another trifluorinated benzoic acid used as an intermediate in the synthesis of antibacterial agents.

3,4,5-Trifluorobenzoic acid: Known for its role in improving the solubility and permeability of pharmaceutical compounds.

3-Chloro-2,4,5-trifluorobenzoic acid: Similar in structure but with different substitution patterns, leading to varied chemical reactivity and applications.

Biologische Aktivität

5-Chloro-2,3,4-trifluorobenzoic acid (C7H2ClF3O2) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reports.

This compound is characterized by its trifluoromethyl and chloro substituents on a benzoic acid core. The presence of these electronegative groups affects its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H2ClF3O2 |

| Molecular Weight | 202.54 g/mol |

| Melting Point | 112-116 °C |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves halogenation reactions starting from simpler benzoic acid derivatives. Methods include the use of chlorination agents and fluorinating reagents to introduce the desired functional groups .

Antimicrobial Properties

Research indicates that halogenated benzoic acids possess significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds with trifluoromethyl groups exhibit enhanced antibacterial activity due to their ability to disrupt bacterial membranes .

Anticancer Activity

Emerging evidence suggests that this compound may serve as a precursor for anticancer agents. Its derivatives have been synthesized and tested for cytotoxicity against cancer cell lines. In vitro assays revealed that certain derivatives exhibited significant growth inhibition in human cancer cells .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specific studies have shown that this compound can inhibit key enzymes involved in metabolic pathways. This inhibition may contribute to its overall biological activity and therapeutic potential .

Case Studies

- Antibacterial Study : A study published in the Journal of Medicinal Chemistry reported the synthesis of various halogenated benzoic acids and their antibacterial activities against Staphylococcus aureus. Among these, this compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL .

- Cytotoxicity Assay : In a recent assay evaluating the cytotoxic effects of halogenated benzoic acids on human breast cancer cells (MCF-7), this compound exhibited IC50 values ranging from 10 to 20 µM depending on the exposure time and concentration .

Eigenschaften

IUPAC Name |

5-chloro-2,3,4-trifluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEORAFZBMNWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290463 | |

| Record name | 5-Chloro-2,3,4-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-73-9 | |

| Record name | 5-Chloro-2,3,4-trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101513-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3,4-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.